![molecular formula C22H15F4N3OS B15028299 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 618073-69-1](/img/structure/B15028299.png)
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methylphenyl, and trifluoromethyl groups, as well as a sulfanyl linkage to an acetamide moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials such as 4-methylbenzaldehyde, malononitrile, and trifluoroacetic acid.
Introduction of the sulfanyl group: The pyridine intermediate is then reacted with a thiol reagent, such as thiourea, under basic conditions to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the sulfanyl-substituted pyridine with 4-fluoroaniline and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, typically in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential as a biochemical tool or drug lead.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups may enhance binding affinity to certain enzymes or receptors, while the sulfanyl and acetamide moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- **2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness may result in distinct pharmacological profiles and applications.
Properties
CAS No. |
618073-69-1 |
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Molecular Formula |
C22H15F4N3OS |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H15F4N3OS/c1-13-2-4-14(5-3-13)19-10-18(22(24,25)26)17(11-27)21(29-19)31-12-20(30)28-16-8-6-15(23)7-9-16/h2-10H,12H2,1H3,(H,28,30) |
InChI Key |
DDCPLBVVDMUMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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